(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a dichlorophenyl group and a furanyl group. The presence of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-furylmethylidene-3-isopropyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl group, leading to the formation of furanyl ketones or carboxylic acids.
Reduction: Reduction of the thioxo group can yield the corresponding thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furanyl ketones or carboxylic acids.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, 5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. Additionally, the dichlorophenyl and furanyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[[5-(2,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone
- 5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(3-methoxypropyl)-2-thioxo-4-thiazolidinone
- 5-[[5-(2,5-Dichlorophenyl)-2-furanyl]methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the dichlorophenyl and furanyl groups with the thiazolidinone core makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H13Cl2NO2S2 |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13Cl2NO2S2/c1-9(2)20-16(21)15(24-17(20)23)8-11-4-6-14(22-11)10-3-5-12(18)13(19)7-10/h3-9H,1-2H3/b15-8- |
InChI Key |
QQHFCKJYZVHMTH-NVNXTCNLSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.